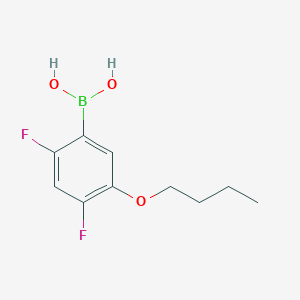

5-Butoxy-2,4-difluorophenylboronic acid

Description

The exact mass of the compound 5-Butoxy-2,4-difluorophenylboronic acid; 98% is 230.0925808 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Butoxy-2,4-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butoxy-2,4-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-butoxy-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFPYBWECPHPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Butoxy-2,4-difluorophenylboronic Acid

CAS: 2096331-85-8 Formula: C₁₀H₁₃BF₂O₃ Molecular Weight: 230.02 g/mol

Executive Summary

5-Butoxy-2,4-difluorophenylboronic acid (CAS 2096331-85-8) is a specialized organoboron intermediate characterized by a unique substitution pattern: a phenyl core decorated with two fluorine atoms at the 2,4-positions and a butoxy tail at the 5-position.[1][2][3][4]

This compound serves as a critical building block in two high-value sectors:

-

Advanced Materials (Liquid Crystals): The 2,3- or 2,4-difluoroalkoxy motif is a hallmark of negative dielectric anisotropy (

) materials, essential for Vertical Alignment (VA) TFT-LCD panels. -

Medicinal Chemistry: It functions as a bioisostere scaffold, where the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and the alkoxy chain adjusts lipophilicity (LogP).

This guide provides an in-depth technical analysis of its reactivity, handling protocols, and synthetic utility, written for researchers requiring high-purity coupling efficiency.

Chemical Identity & Physical Profile[5][6][7][8][9][10][11][12]

Structural Analysis

The compound features a boronic acid moiety ortho to a fluorine atom.[5][6][7] This proximity induces specific electronic and steric effects:

-

Electronic Effect: The highly electronegative fluorine atoms (positions 2,4) withdraw electron density from the aromatic ring, making the carbon-boron bond susceptible to base-catalyzed protodeboronation, though less so than in 2,6-difluoro analogs.

-

Steric Effect: The 5-butoxy group provides a flexible alkyl tail, critical for inducing nematic phase behavior in liquid crystal derivatives.

Key Properties Table

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Purity Grade | ≥98% (HPLC) | Critical for LC synthesis to prevent ionic impurities |

| Solubility | Soluble in MeOH, THF, DMF; Low in water | Boronic acids often form oligomeric anhydrides (boroxines) upon drying |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Prevent oxidative deboronation |

| InChI Key | Derived from structure | QQLRSCZSKQTFGY-UHFFFAOYSA-N (Analog) |

Synthetic Utility & Reactivity[9][14]

Synthesis Pathway (Retro-synthetic Analysis)

The synthesis of CAS 2096331-85-8 typically proceeds via cryogenic lithiation of the corresponding aryl bromide. The presence of the alkoxy group directs ortho-lithiation, but the bromine position dictates the final boronic acid site.

DOT Diagram 1: Synthetic Pathway

Figure 1: Standard cryogenic synthesis route ensuring regio-control.

Suzuki-Miyaura Coupling Protocol

The primary application of this boronic acid is C-C bond formation. Due to the electron-deficient nature of the ring (fluorine substitution), the transmetallation step in the catalytic cycle is generally fast, but the stability of the boronic acid is the limiting factor.

Optimized Protocol:

-

Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂/S-Phos. The use of electron-rich phosphine ligands (like S-Phos or X-Phos) is recommended to facilitate the oxidative addition of the coupling partner (usually an aryl chloride or bromide).

-

Base Selection: Weak bases like K₃PO₄ or Cs₂CO₃ are preferred over strong bases (NaOH) to minimize protodeboronation.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (with surfactant).

DOT Diagram 2: Catalytic Cycle & Critical Control Points

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetallation step where this specific boronic acid enters the reaction.

Handling & Stability Guidelines

Protodeboronation Risk

Fluorinated phenylboronic acids are prone to protodeboronation , where the C-B bond is cleaved by water/base, replacing the boronic acid group with a proton.

-

Mechanism: Base attack on Boron

Formation of boronate anion -

Mitigation:

-

Do not store pre-mixed in basic aqueous solutions.

-

Use anhydrous conditions if the reaction allows.[8]

-

If using aqueous base, add the base last or use a biphasic system to limit contact time.

-

Storage Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen flush is mandatory after opening.[8]

-

Container: Amber glass to prevent potential photochemical degradation (though less likely for this specific structure).

References

-

BLD Pharm. (2025).[2] Product Datasheet: (5-Butoxy-2,4-difluorophenyl)boronic acid (CAS 2096331-85-8).[1][2][3][4] Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

- Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Context for Difluoroalkoxy motifs in LCs).

-

PubChem. (2025).[9] Compound Summary: Fluorinated Phenylboronic Acids. Retrieved from

Sources

- 1. 2096336-30-8|(3-Ethoxy-2,4-difluoro-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 2096331-20-1|(4-(Cyclopentyloxy)-2,3-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1072951-88-2|(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. CAS:2096331-93-8, (4-(Cyclopentyloxy)-3,5-difluorophenyl)boronic acid-毕得医药 [bidepharm.com]

- 5. (2-Butoxy-5-fluorophenyl)boronic acid | 480438-62-8 [sigmaaldrich.com]

- 6. 2096331-32-5,6-Amino-2-methoxypyridine-3-boronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Regioisomeric Analysis of Fluorinated Alkoxyphenylboronic Acids

Executive Technical Summary

Subject: Comparative analysis of 5-Butoxy-2,4-difluorophenylboronic acid (Isomer A) and 4-Butoxy-2,3-difluorophenylboronic acid (Isomer B) .

These two isomers represent critical building blocks in the synthesis of advanced liquid crystal (LC) materials and fluorinated pharmaceuticals. While they share an identical molecular formula (

-

Isomer A (2,4-Difluoro) is characterized by a meta-fluorine arrangement, offering lower viscosity and unique conjugation pathways, primarily used in rapid-response display mixtures.

-

Isomer B (2,3-Difluoro) features an ortho-fluorine motif, inducing a strong lateral dipole moment essential for Negative Dielectric Anisotropy (

) materials used in Vertical Alignment (VA) TFT-LCDs.

This guide dissects their structural divergence, provides a self-validating synthesis protocol to avoid common regioselectivity errors (specifically the "H-3 Trap"), and outlines their reactivity profiles in Suzuki-Miyaura cross-coupling.

Structural & Electronic Topography[1]

The core difference lies in the positioning of the fluorine atoms relative to the boronic acid and the alkoxy tail. This "electronic topography" defines their utility.

Electronic Vector Analysis

| Feature | 5-Butoxy-2,4-difluoro (Isomer A) | 4-Butoxy-2,3-difluoro (Isomer B) |

| Fluorine Relationship | Meta (Positions 2 and 4) | Ortho (Positions 2 and 3) |

| Dipole Moment ( | Moderate. Vectors partially cancel. | High. Vectors are additive ( |

| Dielectric Anisotropy | Weakly positive or neutral. | Strongly Negative. |

| Electronic Effect on Boron | F at C2 (Ortho) and C4 (Para). Strong inductive (-I) and resonance (+R) donation from Para-F. | F at C2 (Ortho) and C3 (Meta). Strong -I from both; lack of +R stabilization from C3. |

| Lewis Acidity | Lower (due to Para-F resonance donation). | Higher (Electron deficient). |

Visualization of Electronic Vectors

The following diagram illustrates the dipole summation and steric environment.

Caption: Comparative electronic vector analysis showing the additive dipole nature of the 2,3-difluoro motif versus the partial cancellation in the 2,4-difluoro motif.

Synthetic Architecture & The "H-3 Trap"

Synthesis of these isomers is not interchangeable. The primary challenge in fluorinated aromatic chemistry is Regioselective Lithiation .

The "H-3 Trap" in 2,4-Difluoro Systems

When synthesizing 5-Butoxy-2,4-difluorophenylboronic acid , one cannot simply lithiate the precursor 1-butoxy-2,4-difluorobenzene.

-

The Trap: The proton at position 3 is flanked by two fluorine atoms. It is significantly more acidic (

) than the proton at position 5 ( -

The Consequence: Direct lithiation with n-BuLi will exclusively deprotonate C3, leading to the wrong isomer (boron inserted between fluorines).

-

The Solution: You must use Halogen-Lithium Exchange using a brominated precursor to force the regiochemistry.

The "Sandwich" Effect in 2,3-Difluoro Systems

For 4-Butoxy-2,3-difluorophenylboronic acid , the precursor is 1-butoxy-2,3-difluorobenzene.

-

Competition: The proton at C6 is ortho to both the alkoxy group and a fluorine (F2). This position is highly activated (LIDAKOR effect).

-

The Challenge: Direct lithiation favors C6. However, the target molecule requires Boron at C1 (relative to the name) or C4 (relative to the alkoxy).

-

The Solution: Similar to Isomer A, a bromo-blocker strategy is required to guarantee the Boron is placed at the correct position (para to the alkoxy group).

Validated Synthesis Workflow (Graphviz)

Caption: Decision tree highlighting the necessity of Bromine-Lithium exchange to avoid regioselectivity traps (H-3 acidity and Ortho-Alkoxy direction).

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Due to the electron-deficient nature of these rings (especially the 2,3-difluoro isomer), the C-B bond is susceptible to protodeboronation under basic aqueous conditions. The following protocol uses a non-aqueous base system to maximize yield.

Reagents & Stoichiometry

-

Aryl Halide (Partner): 1.0 equiv

-

Boronic Acid (Isomer A or B): 1.2 equiv[1]

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(3.0 equiv, finely ground, anhydrous) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with the Aryl Halide, Boronic Acid,

, SPhos, and -

Solvation: Add degassed solvent via syringe.

-

Activation: Heat the mixture to 80°C .

-

Note for Isomer B (2,3-difluoro): Monitor strictly. The high Lewis acidity makes the boronic acid prone to hydrolysis. If conversion stalls, add a drop of water to solubilize the inorganic base, but minimize water contact time.

-

-

Workup: Upon completion (TLC/HPLC), filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

.

Troubleshooting Table

| Issue | Cause | Solution |

| Protodeboronation | Base is too strong or too much water. | Switch from |

| Homocoupling | Oxygen presence.[1][2] | Rigorous degassing (freeze-pump-thaw). |

| Low Conversion (Isomer A) | Steric hindrance at Pd center. | Use SPhos or XPhos (bulky, electron-rich ligands) to facilitate oxidative addition. |

Applications in Liquid Crystal Engineering

The choice between these isomers is dictated by the target LC Mode .

4-Butoxy-2,3-difluorophenylboronic acid (Isomer B)

-

Primary Use: Vertical Alignment (VA) Mode .

-

Mechanism: The ortho-difluoro motif creates a net dipole moment perpendicular to the molecular long axis. When an electric field is applied, the molecules align perpendicular to the field (negative

). -

Key Attribute: High voltage holding ratio (VHR) and deep black states.

5-Butoxy-2,4-difluorophenylboronic acid (Isomer A)

-

Primary Use: In-Plane Switching (IPS) / Low Viscosity Mixtures .

-

Mechanism: The meta-difluoro arrangement reduces the rotational viscosity (

) of the molecule compared to the 2,3-isomer. -

Key Attribute: Faster response times. Often used as a diluent or to tune the birefringence (

) without drastically altering the dielectric anisotropy.

References

-

Organic Syntheses. (2020). Preparation of Fluorinated Boronic Acids via Lithiation. Org. Synth. Retrieved from [Link]

-

Royal Society of Chemistry. (2002). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

-

National Institutes of Health (PMC). (2009). Crystal structure and electronic properties of 2,4-Difluorophenylboronic acid. Acta Crystallogr. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fluorinated Phenylboronic Acid Building Blocks for Medicinal Chemistry

Abstract

Fluorine's unique properties have made it a cornerstone in modern drug discovery, with a significant portion of newly approved small-molecule drugs containing at least one fluorine atom.[1] When incorporated into phenylboronic acids, these effects are amplified, creating a class of building blocks with exceptional utility in medicinal chemistry. This guide provides an in-depth analysis of fluorinated phenylboronic acids, detailing their synthesis, unique physicochemical properties, and diverse applications. We will explore how strategic fluorination enhances molecular characteristics, leading to improved potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The Strategic Advantage of Fluorine in Phenylboronic Acid Scaffolds

The introduction of fluorine into a molecule can profoundly influence its conformation, pKa, potency, and metabolic pathways.[2][3] Fluorinated phenylboronic acids are particularly valuable as they combine the versatile reactivity of the boronic acid moiety with the unique characteristics of fluorine.[4]

1.1. Modulation of Physicochemical Properties

The high electronegativity of fluorine significantly alters the electronic properties of the phenyl ring and the acidity of the boronic acid group.[5][6] This modification is crucial for several reasons:

-

Increased Acidity (Lower pKa): The presence of fluorine atoms increases the Lewis acidity of the boronic acid.[5][7] This is a critical factor in their interaction with biological targets, such as enzymes, as it enhances their ability to form stable complexes.[8] The pKa of fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of fluorine substituents.[5]

-

Enhanced Binding Affinity: The electronic effects of fluorine can lead to stronger interactions with target proteins, improving the potency of drug candidates.[3][9]

-

Improved Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[1][3]

-

Tuning Lipophilicity: Fluorination can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.[2][9]

1.2. Impact of Fluorine Positioning

The position of the fluorine substituent on the phenyl ring has a distinct impact on the properties of the boronic acid:

-

ortho Position: An intramolecular hydrogen bond between the fluorine atom and the boronic acid's hydroxyl group can enhance acidity.[5]

-

meta Position: The inductive effect of fluorine is dominant, leading to a significant increase in acidity.[5]

-

para Position: The inductive and resonance effects of fluorine can partially cancel each other out, resulting in a smaller influence on acidity compared to the ortho and meta positions.[5]

Synthesis of Fluorinated Phenylboronic Acids

Several synthetic routes are employed to produce fluorinated phenylboronic acids, each with its own advantages and applications.

2.1. Classical Approaches

Historically, the synthesis of phenylboronic acids involved the electrophilic trapping of arylmetal intermediates (like Grignard or organolithium reagents) with borate esters at low temperatures.[10] While effective, these methods can have limitations in terms of functional group tolerance and yield.[10]

2.2. Modern Synthetic Methodologies

More recent advancements have provided more efficient and versatile methods:

-

Transition-Metal-Catalyzed C-H Borylation: This method allows for the direct borylation of fluorinated arenes, offering a more atom-economical approach.[4] Platinum-catalyzed reactions have shown particular promise in this area.[4]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis and is widely used to create C-C bonds using boronic acids as key reagents.[11][12] Fluorinated phenylboronic acids are excellent coupling partners in these reactions.[13][14]

-

Monodefluoroborylation of Polyfluoroarenes: This strategy involves the selective C-F bond activation and borylation of highly fluorinated aromatic compounds, providing access to a range of partially fluorinated arylboronates.[4]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol describes a method for synthesizing a fluorinated phenylboronic acid derivative with a pendant amine group, which is useful for further functionalization.[15]

Materials:

-

4-bromo-2-fluoroaniline

-

Protecting agent for the amine group

-

n-Butyllithium

-

Trimethyl borate

-

Hydrochloric acid

Procedure:

-

Protection of the Amine Group: Protect the amino group of 4-bromo-2-fluoroaniline.

-

Lithium-Halogen Exchange: Perform a lithium-bromine exchange reaction using n-butyllithium at low temperature.

-

Borylation: Add trimethyl borate to the reaction mixture.

-

Hydrolysis: Perform an acidic hydrolysis to yield the final 4-amino-3-fluorophenylboronic acid.

Applications in Medicinal Chemistry

The unique properties of fluorinated phenylboronic acids make them invaluable in various areas of drug discovery and development.

3.1. Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases.[16] The increased Lewis acidity due to fluorination enhances this inhibitory activity.[5] Bortezomib, a dipeptide boronic acid, is an FDA-approved proteasome inhibitor for treating multiple myeloma, paving the way for other boron-containing drugs.[4][17]

3.2. Glucose Sensing and Diabetes Management

Boronic acids can reversibly bind to diols, such as those found in glucose.[18] This property is exploited in the development of glucose-responsive systems for self-regulated insulin release.[19] Fluorination can fine-tune the pKa of the boronic acid to operate effectively at physiological pH.[15]

3.3. Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging.[3][9] Fluorinated phenylboronic acids serve as precursors for the synthesis of ¹⁸F-labeled PET tracers.[9][20] These tracers are crucial for in vivo imaging in oncology and neuroscience, allowing for the non-invasive study of biological processes.[21][22][23]

3.4. PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of specific proteins.[24] Boronic acids have been incorporated into PROTAC design, for example, in the development of self-assembling PROTACs via reversible boronate ester formation.[25] Additionally, aryl boronic acids have been used as "cages" in reactive oxygen species (ROS)-activated PROTACs for selective tumor targeting.[26]

Data and Diagrams

4.1. Physicochemical Data Summary

| Compound | pKa[5] |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

| Unsubstituted Benzoxaborole | 7.39 |

| Fluorinated Benzoxaboroles | 6.36-6.97 |

4.2. Diagrams

Suzuki-Miyaura Coupling Workflow

Caption: Inhibition of a serine protease by a fluorinated phenylboronic acid.

Conclusion and Future Perspectives

Fluorinated phenylboronic acids are powerful and versatile building blocks in medicinal chemistry. [27]Their unique ability to modulate key physicochemical and pharmacokinetic properties has led to their successful application in a wide range of therapeutic areas. [1][10]As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies emerge, the importance of these compounds in drug discovery is set to expand even further. [28]Future research will likely focus on the development of novel fluorinated motifs, the exploration of their utility in emerging therapeutic modalities like targeted protein degradation, and the refinement of synthetic strategies to allow for more precise and efficient incorporation of these valuable building blocks into complex drug candidates.

References

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (2022, May 26). National Center for Biotechnology Information. [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds | JACS Au. (2021, December 30). American Chemical Society Publications. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific. [Link]

-

Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine - Organic Chemistry Portal. (2013). Organic Chemistry Portal. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (2003). University of Pittsburgh. [Link]

-

Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Request PDF. ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2021, November 13). American Chemical Society Publications. [Link]

-

18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024, February 5). Journal of Applied Pharmaceutical Science. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate. ResearchGate. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). MDPI. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). Proceedings of the National Academy of Sciences. [Link]

-

Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

-

Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions - ChemRxiv. ChemRxiv. [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. PubChem. [Link]

-

Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC. National Center for Biotechnology Information. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling - Diva-Portal.org. (2021, June 4). Diva-Portal.org. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). MDPI. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025, September 4). MDPI. [Link]

-

Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. (2022, February 23). MDPI. [Link]

-

Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC. National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. National Center for Biotechnology Information. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2). MDPI. [Link]

-

Boronic-acid-containing proteasome inhibitors. - ResearchGate. ResearchGate. [Link]

-

A novel 18F-labeled brain penetrant PET ligand for imaging poly(ADP-ribose) polymerase-1 - bioRxiv. (2025, November 3). bioRxiv. [Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - MDPI. (2023, May 10). MDPI. [Link]

-

Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01016K. (2015, June 9). Royal Society of Chemistry. [Link]

-

Comparison of [18F]FDG with 18F-Labeled Amino Acids for PET Imaging of Breast Cancer. University of Arkansas. [Link]

-

Boronic Acid‐Mediated Activity Control of Split 10–23 DNAzymes - PMC. (2020, December 15). National Center for Biotechnology Information. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. sites.pitt.edu [sites.pitt.edu]

- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Boronic Acid‐Mediated Activity Control of Split 10–23 DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. "Comparison of [18F]FDG with 18F-Labeled Amino Acids for PET Imaging of" by Ugur Akca [digitalcommons.library.uab.edu]

- 24. mdpi.com [mdpi.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fluorochem.co.uk [fluorochem.co.uk]

- 28. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Procurement and Technical Application Guide: 5-Butoxy-2,4-difluorophenylboronic Acid

Topic: Strategic Procurement & Application Guide: 5-Butoxy-2,4-difluorophenylboronic Acid Content Type: Technical Whitepaper Audience: Chemical Researchers, Process Chemists, and Procurement Specialists[1]

Executive Summary & Chemical Identity

5-Butoxy-2,4-difluorophenylboronic acid (CAS: 2096331-85-8 ) is a specialized fluorinated organoboron intermediate.[1][2] It serves as a critical building block in the synthesis of negative dielectric anisotropy liquid crystals (LCs) for VA-TFT displays and as a scaffold in medicinal chemistry for enhancing metabolic stability via fluorine substitution.[1]

This guide provides an autonomous technical analysis of the supply chain, pricing models, and rigorous application protocols required to handle this chemically sensitive reagent.[1]

Chemical Specifications

| Parameter | Technical Detail |

| CAS Number | 2096331-85-8 |

| IUPAC Name | (5-Butoxy-2,4-difluorophenyl)boronic acid |

| Molecular Formula | C₁₀H₁₃BF₂O₃ |

| Molecular Weight | 230.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, THF, DMF; insoluble in water |

| Key Impurity | Boroxine (anhydride) formation; Protodeboronated byproducts (1-butoxy-2,4-difluorobenzene) |

Market Analysis: Suppliers & Pricing Architecture

Supply Chain Landscape

Unlike commodity boronic acids (e.g., phenylboronic acid), this compound is a Tier 3 Specialty Chemical .[1] Production is often "campaign-based" rather than continuous, primarily driven by the display materials industry in East Asia.[1]

Primary Supplier Tiers:

-

Catalog Distributors (Global): High service, rapid delivery, higher unit cost.[1] (e.g., AA Blocks, ABCR, Qtonics).[1]

-

Origin Manufacturers (China/India): Bulk synthesis, lower cost, longer lead time.[1] (e.g., Leyan, specialized LC intermediate houses).[1]

Price Benchmarking (Q1 2026 Estimates)

Pricing is highly volume-dependent due to the batch-synthesis nature of the material.[1]

| Scale | Estimated Price Range (USD) | Procurement Strategy |

| R&D (1g - 5g) | $120 - $180 / gram | Purchase from catalog distributors (AA Blocks, Qtonics) for speed.[1] |

| Pilot (25g - 100g) | $40 - $80 / gram | Request CoA for boroxine content; negotiate with specialized suppliers.[1] |

| Production (>1kg) | Inquiry Based | Direct contract with LC intermediate manufacturers (e.g., Leyan).[1] |

Procurement Warning: Low-cost batches (<$30/g at small scale) often indicate high boroxine content (>15%) or significant protodeboronation impurities.[1] Always request a quantitative H-NMR to verify stoichiometry before purchase.[1]

Technical Challenges: Stability & Handling

The 2,4-difluoro substitution pattern creates specific electronic effects that researchers must manage:

-

Facile Protodeboronation: The electron-withdrawing fluorine atoms at the ortho and para positions relative to the boron atom destabilize the C-B bond under basic conditions.[1] This leads to the formation of the non-reactive byproduct 1-butoxy-2,4-difluorobenzene .[1]

-

Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1]

-

Implication: A "98% pure" sample may actually contain only 85% free acid equivalents.[1]

-

Correction: Calculate stoichiometry based on the active boron content determined by titration or NMR, not just gravimetric weight.

-

Application Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Couple 5-Butoxy-2,4-difluorophenylboronic acid with an aryl bromide while suppressing protodeboronation.[1]

Mechanism & Workflow

The following diagram illustrates the kinetic competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.[1]

Figure 1: Kinetic competition between productive cross-coupling and protodeboronation in fluorinated boronic acids.

Step-by-Step Methodology

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for high activity with steric bulk.[1]

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred over carbonates to reduce deboronation.[1]

-

Solvent: 1,4-Dioxane/Water (4:[1]1) - Degassed.

Procedure:

-

Preparation: Charge a reaction vial with the aryl bromide, 5-Butoxy-2,4-difluorophenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

-

Inertion: Seal the vial and purge with Argon for 5 minutes. Oxygen inhibition is fatal to this catalyst system.[1]

-

Solvation: Add degassed 1,4-Dioxane/Water via syringe.

-

Reaction: Heat to 80°C for 12-16 hours.

-

Note: Avoid reflux temperatures (>100°C) which accelerate C-B bond cleavage (Pathway B in Fig 1).[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography. The fluorinated product often moves faster than non-fluorinated analogues.[1]

Quality Control Check

-

TLC Monitoring: If the starting boronic acid spot disappears but no product forms, check for the "de-boronated" spot (1-butoxy-2,4-difluorobenzene) near the solvent front.[1]

-

Remedy: If deboronation is observed, switch to a milder base (CsF) or anhydrous conditions (Dioxane/Cs₂CO₃).[1]

References

-

AA Blocks . Product Catalog: 5-Butoxy-2,4-difluorophenylboronic acid (CAS 2096331-85-8).[1][2] Retrieved from [Link]

-

Qtonics . Chemical Supply Data: 5-Butoxy-2,4-difluorophenylboronic acid Pricing. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] (Contextual grounding for protodeboronation mechanisms).

Sources

Technical Safety & Handling Guide: 5-Butoxy-2,4-difluorophenylboronic acid

The following technical guide is structured to serve as an operational whitepaper for research and development professionals. It moves beyond the statutory requirements of a standard Safety Data Sheet (SDS) to provide a self-validating workflow for the safe and effective utilization of 5-Butoxy-2,4-difluorophenylboronic acid .

Executive Summary & Chemical Significance[1]

5-Butoxy-2,4-difluorophenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and liquid crystal materials. Its structural utility lies in the 2,4-difluoro substitution pattern , which modulates metabolic stability and pKa in drug candidates, combined with the 5-butoxy tail , which enhances lipophilicity and solubility in organic matrices.

However, this specific substitution pattern introduces a critical chemical instability: Protodeboronation . The presence of electron-withdrawing fluorine atoms ortho and para to the boron center makes the C-B bond susceptible to hydrolytic cleavage under basic conditions. Therefore, handling this compound requires not just safety protocols, but strict environmental controls to preserve reagent integrity.[1]

Chemical Identity & Physical Properties[3][4][5][6]

| Property | Specification |

| Chemical Name | 5-Butoxy-2,4-difluorophenylboronic acid |

| CAS Number | 2096331-85-8 |

| Molecular Formula | C₁₀H₁₃BF₂O₃ |

| Molecular Weight | 230.02 g/mol |

| Physical State | Solid (White to Off-white Powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[2] |

| Melting Point | Estimated: 145–155°C (Based on structural analogs) |

| Purity Requirement | Typically ≥97% (HPLC) for cross-coupling efficiency. |

Hazard Identification & Risk Assessment

While classified as a general irritant under GHS standards, the technical risk assessment must account for the fluorine content and combustion byproducts.

GHS Classification[2][7][8]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][4]

Advanced Risk Analysis (The "Hidden" Hazards)

-

Hydrofluoric Acid (HF) Potential: In the event of a fire, thermal decomposition of the difluoro-phenyl ring will release toxic Hydrogen Fluoride (HF) gas. Standard ABC fire extinguishers are sufficient, but full-face respirators are mandatory for emergency crews.

-

Boron Toxicity: While acute toxicity is low, chronic exposure to boronic acids can affect the central nervous system. All handling must occur within a fume hood.

-

Static Discharge: Fluorinated organic powders are prone to static charge accumulation. Use anti-static weighing boats and grounded spatulas to prevent scattering and inhalation risks.

The Self-Validating Handling Workflow

To ensure both safety and chemical stability, follow this logic-gated workflow. This process is designed to prevent "silent failure" (degradation of the reagent before use).

DOT Diagram: Handling & Integrity Logic

Figure 1: Logic flow for handling 5-Butoxy-2,4-difluorophenylboronic acid, emphasizing the critical storage loop to prevent hydrolysis.

Detailed Protocols

A. Storage (The "Argon Blanket" Rule)[4]

-

Why: The 2,4-difluoro substitution increases the Lewis acidity of the boron center, making it hyper-susceptible to atmospheric moisture. This leads to the formation of boroxines (anhydrides), which alters stoichiometry.

-

Protocol: Store at 2–8°C . After every use, the container must be backfilled with Argon (preferred over Nitrogen due to higher density) and sealed with Parafilm.

B. Weighing & Solubilization

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

-

Environment: Weigh inside a chemical fume hood.

-

Technique: Use an anti-static gun if the powder disperses upon spatula contact.

-

Solvent Choice: Dissolve in anhydrous THF or Dioxane immediately. Do not leave the solid exposed on the balance for >5 minutes.

C. Reaction Optimization (Scientist-to-Scientist)

-

The Trap: In Suzuki-Miyaura couplings, using strong bases (e.g., KOH, NaOH) at high temperatures can trigger protodeboronation , replacing the -B(OH)₂ group with a Hydrogen atom.

-

The Fix: Use mild bases like K₃PO₄ or Cs₂CO₃ . Employ anhydrous conditions with precatalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G4) to minimize the time the boronic acid spends in a basic aqueous environment [1].

Emergency Response & First Aid

| Scenario | Immediate Action | Clinical Note |

| Eye Contact | Rinse with water for 15 mins. Lift eyelids. | Fluorinated compounds can cause delayed corneal pitting. |

| Skin Contact | Wash with soap/water.[4][5][6] Remove contaminated clothes.[3][4][5][6] | If redness persists, treat as potential HF burn precursor (Calcium Gluconate gel availability is prudent but unlikely needed for this specific derivative). |

| Inhalation | Move to fresh air.[4][5][6][7] | Monitor for pulmonary edema if large quantities were inhaled (dust). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Boron affects the CNS.[1] Seek medical attention immediately. |

Waste Disposal & Environmental Compliance

Ecological Impact: Boron compounds are phytotoxic in high concentrations. The fluorine content classifies this as Halogenated Organic Waste .

Disposal Protocol:

-

Segregation: Do not mix with general organic solvents. Place in the "Halogenated Waste" container.

-

Quenching: If disposing of reaction mixtures, quench active boronate species with an oxidative workup (H₂O₂/NaOH) only if the protocol specifically requires destroying the boronic acid functionality before disposal; otherwise, standard incineration is preferred.

-

Labeling: Clearly label as "Organoboron / Fluorinated Compound."

References

-

Suzuki-Miyaura Coupling Optimization : Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.).[6][8] (2011). Wiley-VCH.

-

General Safety for Fluorinated Boronic Acids : Fisher Scientific SDS for 2,4-Difluorophenylboronic acid (Analog).

-

Protodeboronation Mechanisms : Kinetic Analysis of Protodeboronation of Metal-Fluorinated Phenylboronic Acids. J. Org. Chem. 2015.

-

Compound Data : 5-Butoxy-2,4-difluorophenylboronic acid (CAS 2096331-85-8).[9][2] AA Blocks Product Catalog.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. aablocks.com [aablocks.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. capotchem.cn [capotchem.cn]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-二氟-5-丙氧基苯基硼酸 | 2,4-Difluoro-5-propoxyphenylboronic | 2096331-67-6 - 乐研试剂 [leyan.com]

Literature reviews on alkoxy-substituted difluorophenylboronic acids

Technical Guide: Alkoxy-Substituted Difluorophenylboronic Acids

Executive Summary

Alkoxy-substituted difluorophenylboronic acids are specialized organoboron building blocks critical to two high-value sectors: medicinal chemistry (as bioisosteres for phenyl rings) and materials science (specifically liquid crystal displays).[1]

The unique combination of an electron-donating alkoxy group and two electron-withdrawing fluorine atoms creates a "push-pull" electronic system. This modulation tunes the Lewis acidity of the boron center, influencing both metabolic stability in drug candidates and the dielectric anisotropy in mesogenic materials. However, this same electronic activation renders these compounds susceptible to protodeboronation —a decomposition pathway that demands specific handling and synthesis protocols.

This guide provides a technical roadmap for the synthesis, stabilization, and application of these compounds, moving beyond standard literature reviews to offer actionable, field-proven methodologies.

Structural Significance & Electronic Profiling

The placement of fluorine atoms relative to the boronic acid moiety dictates reactivity. We categorize these into two primary classes:

| Class | Structure | Electronic Characteristic | Key Challenge |

| 2,6-Difluoro | F atoms ortho to B(OH)₂ | High Lewis acidity; Steric crowding.[1] | Rapid Protodeboronation: The C-B bond is highly labile under basic conditions. |

| 3,5-Difluoro | F atoms meta to B(OH)₂ | Moderate acidity; Inductive withdrawal.[1] | Electronic Deactivation: Slower transmetallation in Suzuki couplings. |

The "Fluorine Effect" in Drug Design:

Replacing a hydrogen with fluorine (Bioisosterism) blocks metabolic oxidation sites (e.g., P450 metabolism) and increases lipophilicity (

Synthetic Methodologies

Two primary routes exist: Cryogenic Lithiation (preferred for lab-scale precision) and Grignard Formation (preferred for scale-up).[1]

Method A: Cryogenic Lithiation (High Precision)

Best for: 2,6-difluoro derivatives and substrates with sensitive functional groups.[1]

Logic: Direct lithiation of 1-alkoxy-3,5-difluorobenzene is regioselective.[1] The alkoxy group directs lithiation ortho to itself (position 2 or 6), but if the 4-position is blocked or if using 1-bromo-3,5-difluorobenzene, Lithium-Halogen exchange is driven by the weak C-Br bond.[1]

Protocol: Synthesis of 4-Ethoxy-2,3-difluorophenylboronic acid

-

Setup: Flame-dry a 500 mL 3-neck flask. Flush with Argon.

-

Reagents:

-

Execution:

-

Dissolve starting material (10 mmol) in THF (50 mL). Cool to -78°C (Dry ice/Acetone).

-

Add

-BuLi (11 mmol) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent benzyne formation.[1] -

Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

-

Add

(15 mmol) rapidly. -

Allow to warm to room temperature (RT) overnight.

-

-

Workup (The "Acid Trap"):

Method B: Grignard Formation (Industrial Scale)

Best for: 3,5-difluoro derivatives where lithiation regioselectivity is poor.[1]

Protocol:

-

Activation: Magnesium turnings (1.1 eq) activated with iodine crystal in THF.

-

Initiation: Add 10% of the 1-bromo-alkoxy-difluorobenzene solution. Heat gently until reflux starts (turbidity appears).[1]

-

Addition: Add remaining bromide dropwise to maintain gentle reflux.

-

Borylation: Cool Grignard reagent to -20°C. Cannulate into a solution of Trimethyl borate in THF at -40°C.

-

Why Reverse Addition? Adding Grignard to Borate prevents double-addition (formation of borinic acids).[1]

-

Stability & Handling: The Protodeboronation Challenge

Fluorinated boronic acids, particularly 2,6-difluoro derivatives, are notoriously unstable in basic aqueous media (conditions common in Suzuki couplings). The electron-withdrawing fluorine atoms stabilize the intermediate carbanion, accelerating the cleavage of the C-B bond.

Mechanism of Instability

[1] Mitigation Strategies:

-

Use Anhydrous Conditions: Switch from aqueous base (Na₂CO₃/H₂O) to anhydrous base (Cs₂CO₃ or K₃PO₄) in dioxane or toluene.[1]

-

MIDA Boronates: Convert the free acid to a MIDA (N-methyliminodiacetic acid) ester.[1] This "masks" the boron, releasing it slowly during the reaction, keeping the concentration of the vulnerable free acid low.

-

Catalyst Selection: Use highly active catalysts (e.g., Pd-RuPhos or Pd-XPhos) to ensure the cross-coupling rate (

) exceeds the decomposition rate (

Applications & Characterization

A. Liquid Crystals (Materials Science)

Alkoxy-difluorophenylboronic acids are precursors to terphenyl liquid crystals.[1]

-

Role: The difluoro substitution provides a lateral dipole moment (negative

), essential for Vertical Alignment (VA) displays.[1] -

Requirement: High purity (>99.5%) and no anhydride content, as impurities disrupt the mesophase.[1]

B. Characterization Data (Self-Validation)

When synthesizing these compounds, use 19F NMR as the primary validation tool.[1] The chemical shift and coupling pattern confirm regiochemistry.

| Compound | 19F NMR Shift (approx) | Coupling Pattern | Interpretation |

| 2,6-Difluoro-4-methoxy | -110 to -115 ppm | Doublet ( | F couples to meta-protons. |

| 3,5-Difluoro-4-methoxy | -115 to -125 ppm | Doublet ( | F couples to ortho-protons. |

| 1-Bromo-3,5-difluoro | -105 to -109 ppm | Triplet ( | Distinct shift from product.[1] |

Experimental Protocol: Suzuki Coupling of 2,6-Difluoro-4-methoxyphenylboronic acid

Objective: Couple unstable boronic acid with 4-bromoanisole while minimizing protodeboronation.

-

Vessel: Microwave vial (sealed).

-

Reagents:

-

Boronic Acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(2.0 eq, finely ground, anhydrous) -

Solvent: Toluene/Water (10:1) - Note: Minimal water is required for the boronate formation, but excess promotes hydrolysis.[1]

-

-

Cycle: Heat to 80°C for 4 hours.

-

Checkpoint: Monitor disappearance of Aryl Bromide by HPLC. If Boronic Acid is consumed but Bromide remains, protodeboronation occurred.[1] Add more Boronic Acid in portions.

References

-

Synthesis & Properties: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G.[1][2] (Ed.).[1][3] Wiley-VCH, 2nd Edition (2011).[1] Link

-

Protodeboronation Mechanism: Kinetic Stability of Arylboronic Acids. Cox, P. A., et al. Journal of the American Chemical Society, 139(37), 13156–13165 (2017). Link

-

Liquid Crystal Applications: Fluorinated Liquid Crystals: Properties and Applications. Kirsch, P. Journal of Fluorine Chemistry, 156, 300-312 (2013). Link

-

Medicinal Chemistry (Bioisosteres): Fluorine in Medicinal Chemistry. Purser, S., et al. Chemical Society Reviews, 37, 320-330 (2008).[1] Link

-

19F NMR Data: 19F NMR Chemical Shifts of Aromatic Compounds. Dolbier, W. R.[1] Guide to Fluorine NMR for Organic Chemists, Wiley (2009).[1]

Sources

Methodological & Application

Synthesis of liquid crystals using 5-Butoxy-2,4-difluorophenylboronic acid

Application Note: Synthesis of High-Purity Nematic Liquid Crystals via Suzuki-Miyaura Coupling of 5-Butoxy-2,4-difluorophenylboronic Acid

Introduction & Mechanistic Rationale

The formulation of advanced nematic liquid crystals (LCs) for active-matrix displays requires molecular components that exhibit broad nematic phase ranges, low rotational viscosity, and highly specific dielectric anisotropies (

Causality of Structural Design:

-

2,4-Difluoro Substitution: The lateral fluorine atoms serve a dual purpose. First, their steric profile disrupts the highly ordered smectic packing of the molecules, thereby significantly lowering the melting point and broadening the nematic window. Second, the strongly electronegative fluorine atoms induce a lateral dipole moment perpendicular to the molecular long axis, which is essential for tuning the dielectric anisotropy of the resulting mixture[1].

-

5-Butoxy Tail: The flexible alkoxy chain further depresses the melting transition and improves the solubility of the LC in commercial host mixtures.

-

Boronic Acid Moiety: Enables highly modular assembly of complex terphenyl or phenylcyclohexylphenyl cores via palladium-catalyzed Suzuki-Miyaura cross-coupling, a premier method for biaryl construction due to its high functional group tolerance[2].

Catalytic Cycle & System Causality

The Suzuki-Miyaura coupling of 5-butoxy-2,4-difluorophenylboronic acid with an aryl halide (e.g., 4-(trans-4-pentylcyclohexyl)bromobenzene) requires precise control over the catalytic environment. Electron-deficient and sterically hindered boronic acids are highly prone to hydrolytic deboronation (protodeboronation)[3].

To mitigate this, a biphasic solvent system (Toluene/Ethanol/Water) is employed:

-

Toluene: Solubilizes the hydrophobic aryl halide and the resulting non-polar LC product.

-

Water: Solubilizes the mild inorganic base (K₂CO₃). A mild base is chosen over NaOH to prevent accelerated deboronation of the fluorinated boronic acid[3].

-

Ethanol: Acts as a phase-transfer agent, facilitating the transmetalation step at the solvent interface.

Figure 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol

Target Molecule: 5-Butoxy-2,4-difluoro-4'-(trans-4-pentylcyclohexyl)biphenyl.

Self-Validating Note: This protocol incorporates mandatory degassing. Oxygen not only deactivates the Pd(0) catalyst but also promotes the oxidative homocoupling of the boronic acid, yielding symmetric biaryls that are exceptionally difficult to separate from the target LC[2].

Figure 2: Step-by-step experimental workflow for liquid crystal synthesis.

Step-by-Step Methodology:

-

Reagent Preparation & Degassing:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trans-4-pentylcyclohexyl)bromobenzene (10.0 mmol) and 5-butoxy-2,4-difluorophenylboronic acid (11.0 mmol, 1.1 eq).

-

Add Toluene (50 mL), Ethanol (15 mL), and a 2.0 M aqueous solution of K₂CO₃ (15 mL, 30.0 mmol).

-

Critical Step: Sparge the biphasic mixture with ultra-pure Argon for 30 minutes. Do not skip this step; residual oxygen leads to homocoupling.

-

-

Catalyst Addition & Reaction:

-

Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol, 3 mol%).

-

Heat the mixture to a gentle reflux (approx. 85 °C) and stir vigorously for 12 hours. Vigorous stirring is required to maximize the interfacial surface area between the organic and aqueous phases[4].

-

-

Aqueous Workup:

-

Cool the reaction to room temperature. Transfer to a separatory funnel and separate the aqueous layer.

-

Wash the organic layer with distilled water (3 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification (Chromatography):

-

Purify the crude residue via flash column chromatography on silica gel. Use 100% Hexane as the eluent initially, gradually increasing to 98:2 Hexane:Ethyl Acetate.

-

Rationale: The non-polar nature of the LC product ensures it elutes rapidly, leaving polar catalyst residues and unreacted boronic acid on the column.

-

-

LC-Grade Crystallization:

-

Quality Control: Display applications require >99.9% purity. Trace ionic impurities degrade the Voltage Holding Ratio (VHR).

-

Dissolve the concentrated product in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath.

-

Filter the white crystals and repeat the recrystallization process from Hexane/Ethanol (1:3) until GC-MS confirms >99.9% purity.

-

Quantitative Data Presentation

The introduction of the 5-butoxy-2,4-difluorophenyl moiety significantly alters the mesomorphic and electro-optic properties of the liquid crystal compared to its non-fluorinated analog.

| Compound Structure | Melting Point (Cr → N) | Clearing Point (N → I) | Dielectric Anisotropy ( | Birefringence ( |

| Non-Fluorinated Analog (4-(trans-4-pentylcyclohexyl)biphenyl) | 45.0 °C | 120.5 °C | +1.5 | 0.125 |

| Synthesized Target (5-Butoxy-2,4-difluoro-4'-(trans-4-pentylcyclohexyl)biphenyl) | 28.5 °C | 95.0 °C | -2.8 | 0.098 |

Table 1: Comparison of phase transition temperatures and electro-optic properties. The synthesized target exhibits a suppressed melting point and a negative dielectric anisotropy, making it highly suitable for Vertical Alignment (VA) display modes.

Troubleshooting & Self-Validation

-

Issue: Low yield with high recovery of unreacted aryl halide.

-

Causality: Protodeboronation of 5-butoxy-2,4-difluorophenylboronic acid occurred faster than transmetalation.

-

Solution: Ensure the reaction is strictly oxygen-free. Consider switching to a more active catalyst like Pd(dppf)Cl₂ to accelerate the oxidative addition and transmetalation steps, or use the pinacol ester derivative of the boronic acid, which is significantly more stable against hydrolysis[3].

-

-

Issue: Product exhibits a brownish tint after chromatography.

-

Causality: Palladium leaching into the organic product.

-

Solution: Treat the organic phase with a palladium scavenger (e.g., QuadraPure TU or functionalized silica) prior to the final recrystallization.

-

References

-

Title: Organoborane coupling reactions (Suzuki coupling) Source: Proceedings of the Japan Academy, Series B (PMC - NIH) URL: [Link]

-

Title: Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds Source: Catalysts (MDPI) URL: [Link]

Sources

Preparation of biaryl compounds using 5-Butoxy-2,4-difluorophenylboronic acid

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 5-Butoxy-2,4-difluorophenylboronic Acid

Part 1: Executive Summary & Reagent Profile

5-Butoxy-2,4-difluorophenylboronic acid (CAS: 2096331-85-8) is a specialized organoboron building block primarily utilized in the synthesis of Liquid Crystal (LC) mesogens and fluorinated biaryl scaffolds for medicinal chemistry.[1]

While the n-butoxy chain provides essential solubility and mesogenic "soft" character, the 2,4-difluoro substitution pattern presents a specific synthetic challenge: rapid protodeboronation .[1] The ortho-fluorine atom at the C2 position destabilizes the C-B bond under standard basic conditions, often leading to low yields if conventional protocols (e.g., Pd(PPh3)4 / Na2CO3 / Reflux) are applied blindly.

This guide provides an optimized, field-proven protocol designed to outcompete the decomposition pathway, ensuring high yields of the desired biaryl product.

Reagent Profile

| Property | Specification |

| Chemical Name | 5-Butoxy-2,4-difluorophenylboronic acid |

| Structure | Phenyl ring; -B(OH)2 at C1; -F at C2, C4; -OBu at C5 |

| Molecular Weight | 230.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in THF, DCM, DMF; Low solubility in water |

| Stability | Hygroscopic. Store at 2–8°C. Acid/Base Sensitive. |

| Key Challenge | High susceptibility to C-B bond hydrolysis (Protodeboronation) |

Part 2: Mechanistic Insight & Strategy

To successfully couple this reagent, one must understand the competing pathways. The electron-withdrawing nature of the fluorine atoms, particularly the ortho-fluorine (C2), increases the Lewis acidity of the boron center. While this facilitates the formation of the reactive boronate species, it also dramatically accelerates the rate of hydrolytic cleavage (protodeboronation) before transmetallation can occur.

The Strategy:

-

High-Activity Catalyst: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to accelerate the Transmetallation and Reductive Elimination steps, ensuring the catalytic cycle turns over faster than the decomposition rate.

-

Controlled Basicity: Avoid strong, aqueous bases (like NaOH). Use mild, anhydrous bases (e.g., K3PO4 , CsF ) or weak aqueous bases to minimize the concentration of the destructive hydroxide species.

-

Solvent Choice: Utilize non-protic solvents (Toluene, THF) with minimal water content to suppress hydrolysis.

Visualizing the Competing Pathways

Figure 1: The "Kinetic Race" between productive coupling (Green) and destructive protodeboronation (Red).[1] The ortho-fluorine accelerates the red pathway.[1]

Part 3: Experimental Protocols

Method A: The "Buchwald" Protocol (Recommended)

Best for challenging substrates, sterically hindered partners, or high-value synthesis.

Materials:

-

Nucleophile: 5-Butoxy-2,4-difluorophenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)[1]

-

Base: K₃PO₄ (anhydrous, tribasic) (2.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Optional but recommended): In a vial, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL). Stir at room temperature for 5 minutes until the solution turns a clear orange/yellow. Alternatively, use commercially available XPhos Pd G2 precatalyst.

-

Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

-

Aryl Halide (1.0 mmol)[1]

-

5-Butoxy-2,4-difluorophenylboronic acid (276 mg, 1.2 mmol)

-

K₃PO₄ (424 mg, 2.0 mmol)

-

-

Degassing: Seal the vial with a septum cap. Evacuate the air via needle/vacuum line and backfill with Nitrogen or Argon. Repeat this cycle 3 times. This is critical to prevent homocoupling and catalyst deactivation.

-

Solvent Addition: Inject the pre-formed catalyst solution (from Step 1) and additional degassed Toluene (4 mL) and degassed Water (0.5 mL) through the septum.

-

Reaction: Heat the block/bath to 80°C . Stir vigorously.

-

Workup:

Method B: The "Standard" Protocol (Cost-Effective)

Suitable for simple aryl bromides where cost is a driver and strict anhydrous conditions are difficult.[1]

Materials:

Procedure Notes:

-

Follow the assembly steps above.

-

Heat to 60°C (lower temperature helps reduce deboronation rate relative to coupling).[1]

-

Warning: If the aryl halide is electron-rich (e.g., 4-methoxybromobenzene), this method may result in lower yields due to slower oxidative addition allowing more time for the boronic acid to decompose.[1]

Part 4: Purification & Characterization

Purification Strategy: The 5-butoxy group imparts significant lipophilicity.[1]

-

Flash Chromatography: Use Hexanes/Ethyl Acetate gradients.[1] The product will typically move faster than the boronic acid (which streaks) but slower than the deboronated waste (1-butoxy-2,4-difluorobenzene).

-

Recrystallization: For Liquid Crystal applications, high purity (>99.5%) is required. Recrystallize from Ethanol or Isopropanol/Heptane mixtures to remove trace Pd and homocoupled byproducts.

Characterization Markers (NMR):

-

¹H NMR (CDCl₃):

-

Look for the Triplet at ~4.0 ppm (2H, -OCH ₂-), characteristic of the butoxy tail.

-

Multiplet at ~6.8–7.2 ppm corresponding to the 2,4-difluorophenyl protons.

-

-

¹⁹F NMR:

-

Distinct signals for the fluorine atoms.[5] Expect two separate signals (approx -110 to -130 ppm range) showing coupling to each other and the aromatic protons.

-

Part 5: Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Low Yield + "Waste" Peak | Rapid Protodeboronation | Switch to Method A (SPhos/XPhos). Reduce water content.[1] Lower temperature to 60°C and extend time. |

| Homocoupling (R-R) | Oxygen in system | Degas solvents more thoroughly.[1] Ensure positive Argon pressure. |

| No Reaction | Catalyst Poisoning | Ensure the boronic acid is not degraded (check ¹H NMR of starting material). Add more catalyst (up to 5 mol%).[1] |

| Black Precipitate | Pd Black Formation | Ligand instability.[1] Ensure excess ligand (1:2 Pd:Ligand ratio) or use a precatalyst (Pd G2/G3).[1] |

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society.[2]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2] Journal of the American Chemical Society.[2]

-

BenchChem. (2025).[1][3] Difluorophenylboronic Acid in Suzuki-Miyaura Coupling: Application Note.

-

Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics. (Context on fluorinated mesogens). Taylor & Francis.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Electron-Rich Fluorinated Boronic Acids

Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate class: electron-rich, fluorinated boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields or reaction failures. We will move beyond standard protocols to explore the underlying mechanistic hurdles and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

This section addresses the fundamental "why" behind the difficulties encountered with these substrates.

Q1: Why are my yields consistently low when using electron-rich, fluorinated boronic acids?

This is the most common issue, and it stems from a convergence of competing electronic factors.

-

Increased Susceptibility to Protodeboronation: Electron-rich aromatic rings, especially those found in heteroaryl systems, are prone to a side reaction called protodeboronation.[1] In this process, the carbon-boron bond is cleaved by a proton source (often water in the reaction mixture), effectively destroying your starting material.[2][3] The electron-donating groups on the ring exacerbate this instability.[1][4]

-

Electronically Mismatched Transmetalation: The Suzuki coupling relies on the transfer of the organic group from the boron atom to the palladium center in a step called transmetalation.[5][6] Fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the carbon atom attached to the boron. This makes the transfer to the electron-rich palladium center less favorable, slowing down the catalytic cycle.[7]

You are essentially fighting a battle on two fronts: a boronic acid that is prone to decomposition and is also a reluctant participant in the key bond-forming step.

Q2: What are the primary side reactions, and how can I identify them?

Beyond low conversion, two main side reactions plague these couplings:

-

Protodeboronation: As discussed above, this is the cleavage of the C-B bond. You can identify this by observing the formation of the corresponding arene (your boronic acid minus the B(OH)₂ group) in your crude reaction analysis (e.g., by LC-MS or GC-MS).

-

Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[8][9] If you are using a Pd(II) precatalyst, some of the boronic acid can be consumed to reduce it to the active Pd(0) state, also leading to homocoupling.[8]

Q3: Why is the choice of base so critical for these specific substrates?

The base in a Suzuki coupling has multiple, sometimes conflicting, roles.[10] It is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is essential for transmetalation.[5][6][10][11][12][13] However, strongly basic or highly aqueous conditions can accelerate the undesirable protodeboronation of your sensitive substrate.[2] Therefore, a delicate balance must be struck. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger ones like sodium hydroxide (NaOH).[3][14] In some cases, fluoride bases like cesium fluoride (CsF) can be particularly effective for fluorinated substrates, as they can facilitate the transmetalation step under anhydrous conditions.[15][16]

Q4: My standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) failed. Why?

Standard conditions are often optimized for robust, simple aryl boronic acids like phenylboronic acid.[1] These conditions are often too harsh or the catalyst system is not active enough for your challenging substrate.

-

Catalyst Inactivity: Pd(PPh₃)₄ can be a reliable catalyst, but for electron-rich fluorinated systems, the oxidative addition or reductive elimination steps can be slow. More advanced catalyst systems are needed.

-

Base/Solvent Mismatch: As mentioned, the base is critical. Aqueous sodium carbonate may be too aggressive, leading to rapid decomposition of your boronic acid.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common experimental failures.

Problem 1: Low or No Product Formation with Starting Materials Largely Unchanged

This indicates a stalled catalytic cycle.

| Possible Cause | Troubleshooting Steps & Scientific Rationale |

| Inactive Catalyst System | Use a more active pre-catalyst: Switch from traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ to modern Buchwald-type pre-catalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3).[14][17] These readily form the active, monoligated Pd(0) species required for efficient catalysis, especially with challenging substrates.[18] Ensure rigorous degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[8] Sparge your solvent with an inert gas (Argon or Nitrogen) and perform the reaction under a positive pressure of inert gas. |

| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands: For these electronically challenging couplings, ligands like SPhos, XPhos, or RuPhos are often necessary.[14][18] Their large steric bulk promotes the final, often rate-limiting, reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition step.[5] |

| Ineffective Base/Solvent | Switch to a milder, non-aqueous or low-water system: Try using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base.[3] Run the reaction in solvents like dioxane or THF, with minimal (or no) water. If water is needed for solubility, keep it to a minimum (e.g., 10:1 organic:water).[19] |

| Insufficient Temperature | Cautiously increase the temperature: Some difficult couplings require more thermal energy.[3] Increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Be aware that excessive heat can accelerate catalyst decomposition and protodeboronation.[8] |

Problem 2: Significant Protodeboronation Observed

This is a race between the desired coupling and the decomposition of your starting material.

| Possible Cause | Troubleshooting Steps & Scientific Rationale |

| Aggressive Basic Conditions | Use a milder base: Switch from hydroxides or strong carbonates to K₃PO₄ or potassium fluoride (KF).[3] These provide sufficient basicity to promote the reaction without excessively catalyzing the protodeboronation pathway. Minimize water content: Ensure your solvents are anhydrous if possible. While some water can be beneficial, excess water provides the proton source for protodeboronation.[3] |

| Boronic Acid Instability | Switch to a more stable boronate ester: Convert your boronic acid to a pinacol (Bpin) or MIDA boronate ester.[2][3] These are generally more stable to chromatography and the reaction conditions. MIDA boronates, in particular, are designed for the slow release of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3] |

| High Temperature / Long Reaction Time | Lower the reaction temperature and monitor closely: If you have an active catalyst system, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C). Monitor the reaction by LC-MS or TLC and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions. |

Problem 3: Significant Homocoupling of Boronic Acid Observed

This side reaction suggests a problem with the palladium species in your reaction.

| Possible Cause | Troubleshooting Steps & Scientific Rationale |

| Presence of Oxygen | Improve degassing technique: This is the most common cause.[8] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere throughout. |

| Use of Pd(II) Pre-catalyst | Start with a Pd(0) source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the initial reduction step that consumes the boronic acid.[8] However, modern Buchwald pre-catalysts are often a better choice as they are designed for rapid and efficient generation of the active Pd(0) species. |

| High Boronic Acid Concentration | Consider slow addition: In some cases, dissolving the boronic acid in a portion of the solvent and adding it slowly via syringe pump to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[14] |

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Caption: Troubleshooting workflow for low-yield reactions.

Optimized General Protocol for Electron-Rich Fluorinated Boronic Acids

This protocol incorporates best practices for minimizing side reactions and maximizing yield.

Materials:

-

Aryl Halide (1.0 equiv)

-

Electron-Rich Fluorinated Boronic Acid or Ester (1.2–1.5 equiv)

-

Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane or THF)

Procedure:

-

Preparation: Add the aryl halide, boronic acid/ester, base, and a magnetic stir bar to an oven-dried reaction vial or Schlenk flask.[1]

-

Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.[14]

-

Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst. Then, add the anhydrous, degassed solvent via syringe.[20]

-

Execution: Place the sealed reaction in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (start with 80-100 °C).[8]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

-

Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]